REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[C:11](Cl)(=[O:15])[CH:12]([CH3:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([O:9][CH3:10])[CH:4]=[CH:5][C:6]=1[C:11](=[O:15])[CH:12]([CH3:14])[CH3:13] |f:2.3.4.5|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)OC
|
Name
|
|
Quantity
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66 g
|
Type
|
reactant
|
Smiles
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C(C(C)C)(=O)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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83 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
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ice water
|
Quantity
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400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to 25° C. and after 24 hours
|
Duration
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24 h
|
Type
|
WASH
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Details
|
The organic phase is washed with 5% sodium hydroxide, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
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DISTILLATION
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Details
|
distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording 68 g
|
Type
|
DISTILLATION
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Details
|
of 2',3'-dichloro-4'-methoxyisobutyrophenone which distills at 120°-130° C./0.5 mm
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)C(C(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |